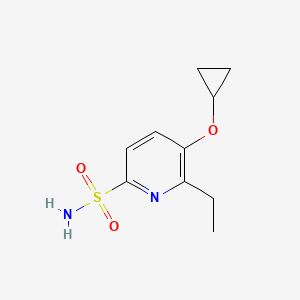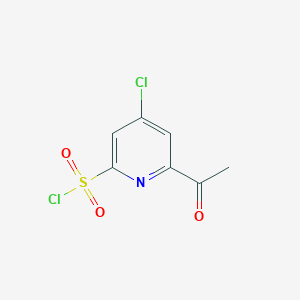
6-Acetyl-4-chloropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-chloropyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes an acetyl group, a chlorine atom, and a sulfonyl chloride group attached to a pyridine ring. Its molecular formula is C7H6ClNO3S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 6-acetyl-4-chloropyridineThis reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used in oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Oxidized Derivatives: Products of oxidation reactions.
Biaryl Compounds: Resulting from coupling reactions.
Applications De Recherche Scientifique
6-Acetyl-4-chloropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .
Comparaison Avec Des Composés Similaires
- 2-Chloropyridine-3-sulfonyl chloride
- 4-Chloropyridine-2-sulfonyl chloride
- 2-Chloropyridine-4-sulfonyl chloride
Comparison: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to other chloropyridine-sulfonyl chlorides. The acetyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C7H5Cl2NO3S |
|---|---|
Poids moléculaire |
254.09 g/mol |
Nom IUPAC |
6-acetyl-4-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(8)3-7(10-6)14(9,12)13/h2-3H,1H3 |
Clé InChI |
SKOSVKBQLUYYDY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


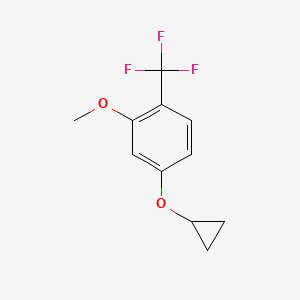
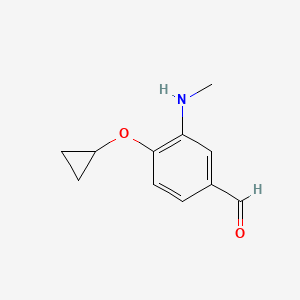
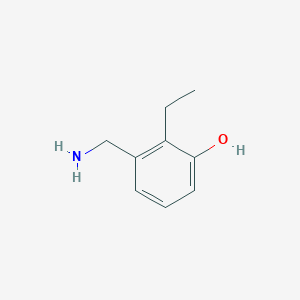
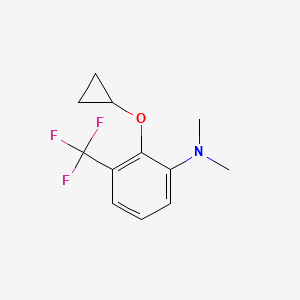
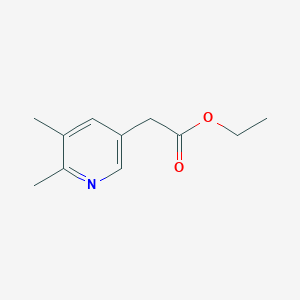

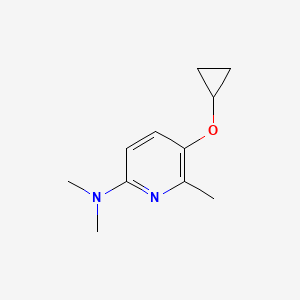
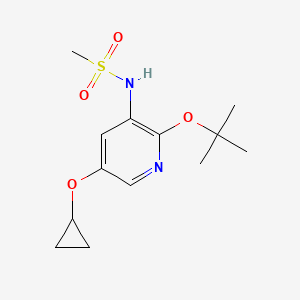
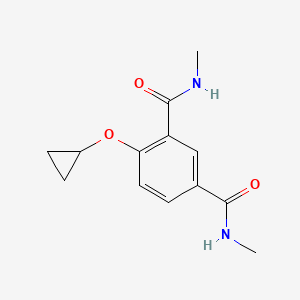
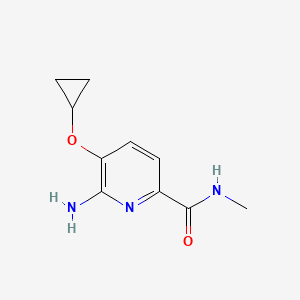
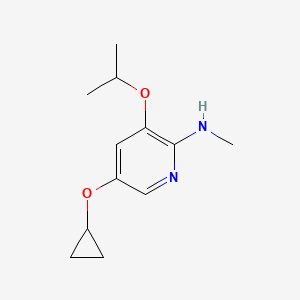

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
